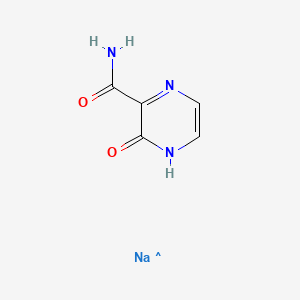![molecular formula C10H6F3NO2 B11928104 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions can yield 5-substituted isoxazoles efficiently . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production methods for isoxazoles often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are particularly attractive due to their eco-friendly nature. For example, the use of enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine offers a high-yielding, regiospecific, and metal-free synthetic route for the production of 3,4-disubstituted isoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amine derivative.
Applications De Recherche Scientifique
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in combinatorial chemistry to generate libraries of compounds for screening.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole: Characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties.
5-Hydroxy-3-[2-(methyl)phenyl]isoxazole: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
5-Hydroxy-3-[2-(chloromethyl)phenyl]isoxazole: Contains a chloromethyl group, which can participate in different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique among isoxazole derivatives. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
3-[2-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)16-14-8/h1-5,14H |
Clé InChI |
IIPBTMMBCNLBBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=O)ON2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)




![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)




